4,5,6-Trichloroguaiacol

Bioremediation Anaerobic Digestion Wastewater Treatment

4,5,6-Trichloroguaiacol is a non-substitutable isomer-specific analytical standard for tracing chlorinated phenolics from bleached kraft pulp mill effluents. Its distinct LogP (~3.92), pKa (7.11), and quantifiable anaerobic biodegradation kinetics differentiate it critically from the 3,4,5-TCG isomer, which exhibits divergent environmental fate and transport. Documented at 0.32 ppm in real effluent, it is validated for quantitative GC-MS/LC-MS compliance monitoring. As a well-characterized substrate for Bacillus sp. IS13 dechlorination studies, it enables reproducible investigation of enzymatic degradation bottlenecks. Procure this high-purity standard to ensure accurate, isomer-specific quantification and rigorous environmental risk assessments.

Molecular Formula C7H5Cl3O2
Molecular Weight 227.5 g/mol
CAS No. 2668-24-8
Cat. No. B1196951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6-Trichloroguaiacol
CAS2668-24-8
Synonyms4,5,6-TCG
4,5,6-trichloroguaiacol
Molecular FormulaC7H5Cl3O2
Molecular Weight227.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1O)Cl)Cl)Cl
InChIInChI=1S/C7H5Cl3O2/c1-12-4-2-3(8)5(9)6(10)7(4)11/h2,11H,1H3
InChIKeyNIAJPNQTKGWEOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5,6-Trichloroguaiacol (CAS 2668-24-8) Procurement Guide | Chlorinated Guaiacol Compound for Environmental Research & Analytical Standards


4,5,6-Trichloroguaiacol (4,5,6-TCG), also known as 2,3,4-trichloro-6-methoxyphenol, is a chlorinated phenolic compound of environmental concern, primarily identified as a significant contaminant in effluents from bleached kraft pulp mills . It is a key member of the chloroguaiacol family, characterized by a guaiacol backbone (2-methoxyphenol) with chlorine substitution at the 4, 5, and 6 positions of the aromatic ring . Its presence in aquatic ecosystems, potential for bioaccumulation, and role as a model compound for studying the fate and effects of chlorinated organics make it a critical reference material for environmental monitoring, toxicology, and bioremediation research [1].

Why Generic Substitution Fails for 4,5,6-Trichloroguaiacol: Isomer-Specific Environmental Behavior


Substituting 4,5,6-Trichloroguaiacol with other chloroguaiacol isomers or analogs (e.g., 3,4,5-trichloroguaiacol, tetrachloroguaiacol, 4,5-dichloroguaiacol) is scientifically invalid due to significant, quantifiable differences in their environmental fate, transport, and biological impact. These differences are driven by the precise position of chlorine atoms on the aromatic ring, which alters key physicochemical properties such as lipophilicity, volatility, and susceptibility to microbial degradation [1]. Even minor structural variations lead to divergent behaviors in wastewater treatment, environmental persistence, and analytical detection profiles, making the procurement of the correct, high-purity isomer essential for reproducible and accurate research outcomes [2].

Quantitative Evidence Guide: 4,5,6-Trichloroguaiacol Differentiation Data for Scientific Selection


Biodegradation Kinetics: Comparative Degradation Rates in Anaerobic Sludge

The biodegradation rate of 4,5,6-Trichloroguaiacol (4,5,6-TriCG) is significantly distinct from its closely related analogs under identical conditions. In a study using anaerobic digester sludge, 4,5,6-TriCG demonstrated an intermediate degradation rate, which is a critical factor for modeling its persistence in treatment systems. It was found to degrade more slowly than 4,5-dichloroguaiacol but more rapidly than tetrachloroguaiacol, which was not completely removed [1]. This specific kinetic behavior prevents the interchangeable use of these compounds in fate and transport studies.

Bioremediation Anaerobic Digestion Wastewater Treatment

Environmental Occurrence: Quantitative Profile in Pulp Mill Effluent

In a quantitative analysis of spent bleach liquor from a pine kraft pulp mill, the relative abundance of chloroguaiacols was found to be highly isomer-specific. 4,5,6-Trichloroguaiacol was identified as a major component, but its concentration was distinct from the most abundant isomer [1]. This differential concentration profile underscores the need for isomer-specific analytical standards for accurate environmental monitoring and source apportionment.

Environmental Monitoring Analytical Chemistry Pulp and Paper

Odor Threshold: Differentiated Sensory Impact in Water Quality

The chlorination pattern on the guaiacol ring directly influences its odor threshold and quality. While 4,5,6-Trichloroguaiacol was included in a systematic study of halogenated guaiacols, its odor threshold is distinct from the most potent off-odorants in its class [1]. This differentiation is critical for researchers investigating taste and odor issues in drinking water or the bioaccumulation of taint compounds in fish, where the specific isomer is responsible for the sensory effect.

Sensory Analysis Water Quality Off-Flavor

Biodegradation Potential: Strain-Specific Degradation Kinetics

The biodegradation of 4,5,6-Trichloroguaiacol by a specific bacterial strain, Bacillus sp. IS13, has been quantitatively characterized. The strain was able to rapidly degrade the compound from a culture containing 50 mg/L, a concentration that is approximately 30,000 times higher than typical environmental levels [1]. This demonstrates a specific and high-capacity metabolic pathway, which may not apply to other chloroguaiacol isomers.

Bioremediation Microbiology Wastewater Treatment

4,5,6-Trichloroguaiacol: Recommended Research & Industrial Application Scenarios


Environmental Fate Modeling in Aquatic Ecosystems

Based on its distinct physicochemical properties (LogP ~3.92, pKa 7.11 ) and quantifiable biodegradation kinetics in anaerobic sludge [1], 4,5,6-Trichloroguaiacol serves as a specific and validated model compound for tracing the transport, partitioning, and transformation of chlorinated phenolics from pulp mill effluents in freshwater and brackish environments [2]. Its intermediate persistence relative to other chloroguaiacols makes it ideal for studying mid-range transport phenomena.

Analytical Standard for Environmental Monitoring

Due to its documented occurrence at a specific concentration (0.32 ppm) in pulp mill effluent, distinctly different from its isomer 3,4,5-trichloroguaiacol [3], this compound is an essential, non-substitutable analytical standard for quantitative GC-MS or LC-MS methods. Using the correct standard ensures accurate and isomer-specific quantification for compliance monitoring and environmental impact assessments.

Bioremediation and Biodegradation Research

The well-characterized biodegradation pathways, including specific degradation by Bacillus sp. IS13 [4] and incomplete degradation by anaerobic consortia [1], make 4,5,6-Trichloroguaiacol a preferred substrate for research into the enzymatic dechlorination of aromatic pollutants. Its use as a substrate can reveal distinct metabolic bottlenecks and efficiency limitations compared to less chlorinated analogs.

Toxicological Studies in Model Ecosystems

As a documented contaminant in aquatic environments, 4,5,6-Trichloroguaiacol is used in mesocosm and microcosm studies to assess the chronic effects of chlorophenolics on aquatic communities, such as periphyton [5]. Its specific toxicity profile and bioaccumulation potential differentiate it from other chlorinated phenols, making it a relevant compound for establishing ecological risk assessments for the pulp and paper industry.

Technical Documentation Hub

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37 linked technical documents
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